molecular formula C7H11NO5 B1582305 Dimethyl acetamidomalonate CAS No. 60187-67-9

Dimethyl acetamidomalonate

Cat. No. B1582305
CAS RN: 60187-67-9
M. Wt: 189.17 g/mol
InChI Key: CHQXZPUFDGYORW-UHFFFAOYSA-N
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Description

Dimethyl acetamidomalonate is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It has a molecular formula of C7H11NO5 .


Synthesis Analysis

A notable method for synthesizing acetamidomalon ester involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate (also known as α-oximinomalonic acid diethyl ester). The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder .


Molecular Structure Analysis

The molecular structure of Dimethyl acetamidomalonate consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight is 189.17 .


Chemical Reactions Analysis

Dimethyl acetamidomalonate serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids . It is also usable as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod .


Physical And Chemical Properties Analysis

Dimethyl acetamidomalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform . It has a molecular weight of 189.17 .

Scientific Research Applications

Safety and Hazards

When handling Dimethyl acetamidomalonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Dimethyl acetamidomalonate is a derivative of malonic acid diethyl ester and serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids. It is also usable as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis . Future research may explore more applications of this compound in the synthesis of other pharmaceuticals.

properties

IUPAC Name

dimethyl 2-acetamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(6(10)12-2)7(11)13-3/h5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQXZPUFDGYORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303210
Record name dimethyl acetamidomalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl acetamidomalonate

CAS RN

60187-67-9
Record name 60187-67-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl acetamidomalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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